REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:9]([CH3:16])([CH2:11][C:12]([CH3:15])([CH3:14])[CH3:13])[CH3:10])[CH:3]=1.[N-:17]=[N+]=[N-].[Na+].CNCCNC>CS(C)=O.C(OCC)(=O)C.[Cl-].[NH4+].[Cu]I>[CH3:10][C:9]([NH:8][C:4]1[CH:3]=[C:2]([NH2:17])[CH:7]=[CH:6][N:5]=1)([CH2:11][C:12]([CH3:15])([CH3:14])[CH3:13])[CH3:16] |f:1.2,6.7|
|
Name
|
4-bromo-N-(2,4,4-trimethylpentan-2-yl)pyridin-2-amine
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=NC=C1)NC(C)(CC(C)(C)C)C
|
Name
|
|
Quantity
|
5.07 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
CNCCNC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
CuI
|
Quantity
|
1.4 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was again extracted with ethyl acetate (3×300 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give brown sticky mass which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(CC(C)(C)C)NC1=NC=CC(=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 3.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |